molecular formula C13H19N B3349744 N-Methyl-octahydrocarbazole CAS No. 23518-22-1

N-Methyl-octahydrocarbazole

Cat. No. B3349744
CAS RN: 23518-22-1
M. Wt: 189.3 g/mol
InChI Key: HKJGFGUEJZPZOO-UHFFFAOYSA-N
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Description

Carbazole is an aromatic heterocyclic organic compound. It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure .


Synthesis Analysis

Carbazole derivatives can be synthesized through various methods. For instance, one method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .


Physical And Chemical Properties Analysis

Carbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Scientific Research Applications

Biotransformation and Derivatization

  • Biotransformation by Bacteria: N-Methyl-octahydrocarbazole undergoes biotransformation by specific bacterial strains. For instance, the biphenyl-degrading bacterium Ralstonia sp. strain SBUG 290 can transform N-Methyl-octahydrocarbazole into various products, indicating potential applications in bioremediation or biological synthesis (Waldau et al., 2009).

Chemical Properties and Synthesis

  • Synthesis for Carbon Capture: N-Methyl-octahydrocarbazole derivatives, such as N,N′-bicarbazole, are used as building blocks in the synthesis of conjugated microporous polymers. These polymers exhibit high surface area and good thermal stability, making them suitable for CO2 capture and dye adsorption, indicating their potential use in environmental applications (Yuan et al., 2017).
  • Antioxidant Synthesis: The synthesis of highly substituted decahydrocarbazoles from N-Methyl-octahydrocarbazole derivatives demonstrates their potential use as chain-breaking antioxidants, which could have implications in various chemical and pharmaceutical industries (Brown et al., 2000).

Applications in Agriculture and Industry

  • Nanoparticle Carrier Systems: The compound is involved in the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides. This implies potential applications in enhancing the efficiency and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).
  • Detection of Explosive Compounds: N-Methyl-octahydrocarbazole derivatives have been used in the creation of novel fluorescent polymers for the detection of explosive compounds like TNT, indicating their utility in security and defense applications (Nie et al., 2011).

Potential in Medical Research

  • Neuroprotective Agents: Derivatives of N-Methyl-octahydrocarbazole, like carbazole alkaloids from the Rutaceae family, have shown potential as neuroprotective agents. This indicates their possible application in the treatment or prevention of neurodegenerative diseases (Tan et al., 2022).

Safety And Hazards

Carbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

properties

IUPAC Name

9-methyl-1,2,3,4,5,6,7,8-octahydrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJGFGUEJZPZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C3=C1CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946254
Record name 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-octahydrocarbazole

CAS RN

23518-22-1
Record name Carbazole, 1,2,3,4,5,6,7,8-octahydro-9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Schmitz, H Fechner - Organic Preparations and Procedures, 1969 - Taylor & Francis
In an attempt to prepare the 2-enamine 1 from cyclohexanone and N, N'-dimethylhydrazine by the standard procedure of enamine synthesis N-methyl octahydrocarbazole (2) was …
Number of citations: 2 www.tandfonline.com

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